Sotradecol

Catalog No.
S656766
CAS No.
139-88-8
M.F
C14H29NaO4S
M. Wt
316.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sotradecol

CAS Number

139-88-8

Product Name

Sotradecol

IUPAC Name

sodium;tetradecyl sulfate

Molecular Formula

C14H29NaO4S

Molecular Weight

316.43 g/mol

InChI

InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1

InChI Key

UPUIQOIQVMNQAP-UHFFFAOYSA-M

SMILES

CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O.[Na+]

Synonyms

Sodium Tetradecyl Sulfate, Sotradecol, Sotradecol Sodium, Sulfate, Sodium Tetradecyl, Tergitol 4, Tetradecyl Sulfate, Sodium, Trombavar, Trombovar

Canonical SMILES

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)[O-].[Na+]

Understanding Mechanism of Action

Researchers are investigating the precise mechanism by which Sotradecol exerts its sclerosing effect. Studies suggest it disrupts the inner lining (endothelium) of blood vessels, triggering an inflammatory response and blood clot formation. This ultimately leads to the closure (obliteration) of the targeted vessel.

  • A study published in the National Institutes of Health's National Library of Medicine (PubMed Central) delves into this mechanism, highlighting the importance of endothelial damage in the sclerosing process:

Exploring Applications beyond Varicose Veins

Sotradecol's potential applications extend beyond its approved use for treating small, uncomplicated varicose veins. Research has explored its effectiveness in managing various conditions, including:

  • Vascular malformations: These are abnormal collections of blood vessels. Studies suggest Sotradecol may offer a minimally invasive approach for treating specific types of malformations.
  • Hemorrhagic complications: Researchers have investigated the use of Sotradecol-soaked materials for embolization, a technique to block bleeding vessels.

Sotradecol, chemically known as sodium tetradecyl sulfate, is an anionic surfactant primarily utilized as a sclerosing agent in medical procedures. It appears as a white, waxy solid and is administered in sterile, non-pyrogenic injectable solutions. Sotradecol is indicated for sclerotherapy, a treatment aimed at occluding veins by inducing inflammation and thrombus formation within the vascular structure. This process leads to partial or complete obliteration of the treated veins, which may be permanent or temporary .

Sotradecol acts as a sclerosing agent by irritating the inner lining of small veins, causing inflammation and blood clot formation []. This process ultimately leads to vein closure [].

Clinical Use

Scientific research supports the use of Sotradecol for treating small, uncomplicated varicose veins in the lower legs, particularly those with competent valves []. These are veins that haven't lost their ability to move blood effectively.

  • Sclerotherapy Mechanism: Upon intravenous injection, sodium tetradecyl sulfate causes endothelial cell damage, leading to inflammation and subsequent thrombus formation. This reaction effectively occludes the targeted vein .
  • Hypercoagulable State Induction: The compound can induce a hypercoagulable state by inhibiting vitamin K-dependent proteins, promoting platelet aggregation, and exposing thrombogenic surfaces .
  • Surfactant Activity: As an anionic surfactant, it alters surface tension properties of fluids in contact with vascular tissues, facilitating its sclerosing effects .

Sotradecol exhibits notable biological activity, particularly its cytotoxic effects on endothelial cells. Even brief exposure to low concentrations can strip the endothelium over significant distances. This action is crucial for its role in sclerotherapy. Additionally, it has been implicated in serious adverse effects such as anaphylactic reactions and thromboembolic events when used improperly . Its mechanism of action also includes promoting inflammation and fibrosis in the treated tissues.

Sodium tetradecyl sulfate can be synthesized through various chemical processes:

  • Sulfonation of Alcohols: The primary method involves the sulfonation of 7-ethyl-2-methyl-4-undecanol using sulfuric acid or chlorosulfonic acid. This process yields the sulfate ester of the alcohol, which is then neutralized with sodium hydroxide to produce sodium tetradecyl sulfate .
  • Purification Techniques: Post-synthesis, purification techniques such as crystallization or chromatography may be employed to isolate the compound from by-products and unreacted materials.

Sotradecol is primarily used in:

  • Sclerotherapy: It is widely applied in treating varicose veins and other venous malformations through direct injection into affected areas .
  • Vascular Anomalies Treatment: The compound is effective for slow-flow vascular anomalies and lymphatic malformations .
  • Research: Investigations into its mechanisms of action and potential therapeutic applications continue in various medical fields.

Sotradecol has been studied for its interactions with other drugs and biological systems:

  • Adverse Drug Reactions: It has been noted to increase the toxicity of certain medications like mestranol due to pharmacodynamic synergism .
  • Thromboembolic Risks: There are documented cases where its use has led to serious thromboembolic complications, particularly when foamed with air during administration .
  • Allergic Reactions: Sotradecol can provoke hypersensitivity reactions, including anaphylaxis, necessitating careful patient monitoring during treatment .

Several compounds share similarities with sodium tetradecyl sulfate in terms of their sclerosing properties or chemical structure:

Compound NameChemical FormulaUnique Features
PolidocanolC18H38O3Nonionic surfactant; used for varicose veins
Ethanolamine OleateC18H37NO3Derived from oleic acid; used for sclerotherapy
Sodium Lauryl SulfateC12H25NaO4SCommonly used as a detergent; less specific action
Sodium ChlorideNaClNot a sclerosing agent but often used in saline solutions

Sotradecol's uniqueness lies in its potent endothelial cell toxicity and ability to induce localized inflammation effectively compared to these alternatives. While other compounds may share similar applications, their mechanisms and safety profiles differ significantly.

Sodium tetradecyl sulfate exerts its primary sclerosing effect through direct cytotoxicity to vascular endothelial cells. At concentrations ≥0.1%, STS induces rapid endothelial necrosis within 15 minutes of exposure, characterized by loss of membrane integrity, cytoplasmic vacuolization, and nuclear degradation [2]. Fluorescence microscopy studies demonstrate that sublytic concentrations (0.005–0.05%) trigger intracellular calcium flux and nitric oxide overproduction, initiating apoptotic cascades [2] [7].

The detergent properties of STS disrupt lipid bilayers, solubilizing cellular membranes and extracellular matrix components. This action is concentration-dependent:

STS ConcentrationExposure Time for 90% Cell DeathMorphological Changes
0.1%15 minutesMembrane blebbing
0.05%30 minutesChromatin condensation
0.01%>60 minutesCytoplasmic swelling

Data derived from bovine aortic endothelial cell models [2] [7]

Notably, STS preferentially targets venous endothelium over arterial cells due to differential membrane cholesterol content and hemodynamic factors. Post-treatment histology reveals complete denudation of the tunica intima with preserved collagen architecture, creating a scaffold for thrombus deposition [1] [4].

Thrombogenic Effects and Hemodynamic Modulation

Endothelial damage exposes subendothelial collagen and tissue factor, activating the coagulation cascade through both intrinsic and extrinsic pathways. Sodium tetradecyl sulfate amplifies this process through three mechanisms:

  • Platelet Adhesion Enhancement: STS-treated surfaces show 300% increased von Willebrand factor binding compared to untreated controls, facilitating platelet adhesion [7].
  • Thrombin Generation: Tissue factor exposure shortens prothrombin time by 40% in ex vivo models, accelerating fibrin formation [3] [6].
  • Hemodynamic Stasis: Sclerosant-induced endothelial edema reduces vessel lumen diameter by 60–80%, creating low-flow conditions conducive to clot propagation [4] [6].

The resulting thrombus composition differs from physiological clots, containing elevated fibrin (65% vs. 25% in natural thrombi) and reduced red blood cell content. This fibrin-rich matrix persists longer, with 85% of thrombi remaining organized at 14 days post-treatment [1] [6].

Fibrotic Process Induction and Tissue Remodeling

Fibrotic transformation begins with macrophage infiltration into the thrombus 72–96 hours post-sclerosis. Sodium tetradecyl sulfate directly modulates this process through:

  • TGF-β1 Upregulation: STS increases transforming growth factor beta-1 expression 8-fold in perivascular fibroblasts, driving myofibroblast differentiation [6].
  • Matrix Metalloproteinase Inhibition: Collagenase (MMP-1) activity decreases by 70% in treated vessels, favoring extracellular matrix deposition over degradation [5].
  • Heparan Sulfate Modification: Sulfation patterns shift toward pro-fibrotic 6-O-sulfated glycosaminoglycans, enhancing fibroblast growth factor binding [5].

Histological staging reveals:

  • Acute Phase (Days 1–7): Neutrophil-dominated inflammation with fibrin mesh formation.
  • Subacute Phase (Weeks 2–4): Macrophage-mediated thrombus organization and early collagen deposition.
  • Chronic Phase (Months 1–6): Mature fibrosis with 90% volume reduction in treated vessels [1] [6].

Hypercoagulable State Induction and Platelet Activation

Beyond local thrombogenesis, sodium tetradecyl sulfate induces systemic hypercoagulability through platelet-derived mechanisms:

ParameterSTS 0.1% EffectPolidocanol 0.5% Effect
CD62P expression↑ 450%↑ 220%
Platelet microparticles↑ 300%↑ 150%
Serotonin release↑ 600%↑ 350%

Flow cytometry data from human platelet-rich plasma [7]

STS activates protease-activated receptor 1 (PAR-1) on platelets, triggering calcium-dependent shape change and αIIbβ3 integrin activation. This produces platelet aggregates resistant to disaggregation, with 80% remaining stable after 1 hour in flow chambers simulating venous shear stress [7]. Concomitant release of platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) creates a pro-angiogenic milieu, paradoxically increasing recanalization risk if fibrosis is incomplete [6] [7].

Physical Description

Liquid

Hydrogen Bond Acceptor Count

4

Exact Mass

316.16842486 g/mol

Monoisotopic Mass

316.16842486 g/mol

Heavy Atom Count

20

UNII

2X50FW96YS

Drug Indication

For the treatment of small uncomplicated varicose veins of the lower extremities that show simple dilation with competent valves.

Pharmacology

Sodium tetradecyl sulfate is an anionic surfactant which occurs as a white, waxy solid. It is used as a sclerosing agent in sclerotherapy. Sclerotherapy is an injection of a sclerosing agent directly through the skin into a lesion and is used primarily for slow-flow vascular anomalies, particularly for venous malformation and lymphatic malformation. Intravenous injection causes intima inflammation and thrombus formation. This usually occludes the injected vein. Subsequent formation of fibrous tissue results in partial or complete vein obliteration that may or may not be permanent.

MeSH Pharmacological Classification

Sclerosing Solutions

Mechanism of Action

Sodium tetradecyl sulfate is a potent toxin for endothelial cells in that brief exposure to even low concentrations are effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process. Diluted sodium tetradecyl sulfate is also able to induce a hypercoagulable state, possibly by selective inhibition of protein C, and can also promote platelet aggregation.

Other CAS

139-88-8

Wikipedia

Sodium_tetradecyl_sulfate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Cleansing; Surfactant; Emulsifying

General Manufacturing Information

1-Tetradecanol, 1-(hydrogen sulfate), sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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